2-Bromo-5-(trifluoromethyl)benzaldehyde
Description
Significance of Halogenated Trifluoromethylated Benzaldehydes in Contemporary Organic Chemistry Research
Halogenated trifluoromethylated benzaldehydes represent a class of organic compounds with substantial importance in modern chemical research, particularly in medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established method for enhancing key physicochemical properties. nbinno.com This group's strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nbinno.commdpi.com Consequently, drug candidates containing the -CF3 moiety often show improved efficacy and bioavailability. nbinno.commdpi.com
The presence of a halogen atom, such as bromine or chlorine, on the aromatic ring further enhances the synthetic value of these benzaldehydes. researchgate.net Halogens serve as versatile reactive handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are fundamental to modern organic synthesis. This dual functionality—the property-enhancing -CF3 group and the synthetically versatile halogen—makes halogenated trifluoromethylated benzaldehydes powerful intermediates for creating complex, high-value molecules. nbinno.comnih.gov Their use allows chemists to systematically modify molecular scaffolds to optimize biological activity and other essential characteristics.
Strategic Importance of 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) as a Synthetic Intermediate
This compound is a particularly valuable synthetic intermediate due to the specific arrangement of its functional groups. chemimpex.com It serves as a fundamental building block in the multi-step synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.com The aldehyde group is a reactive site for numerous transformations, including condensations, oxidations, and reductions, providing a gateway to diverse molecular structures. nbinno.com
The bromine atom at the 2-position (ortho to the aldehyde) and the trifluoromethyl group at the 5-position (meta to the aldehyde) provide distinct strategic advantages. The bromine atom's position makes it readily available for metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity. chemimpex.com The trifluoromethyl group enhances the biological activity of resulting compounds and is valuable in the design of new drugs requiring increased potency and selectivity. chemimpex.com This unique combination of reactive sites makes the compound a key precursor for creating sophisticated molecular architectures that would be difficult to access through other routes. chemimpex.com
Historical Development and Evolution of Research Applications of Related Aromatic Aldehydes
The study of aromatic aldehydes has a rich history, evolving from initial discovery to widespread application in numerous scientific and industrial fields. Aldehydes were first isolated in 1835 by the German chemist Baron Justus von Liebig, whose work in organic chemistry significantly influenced modern agriculture and perfumery. carrementbelle.com Early synthetic methods, such as those developed by Auguste Darzens in 1903, were initially unreliable, but technological advancements led to dependable industrial production starting around 1910. carrementbelle.com
Initially, the use of synthetic aldehydes was modest, often limited to stabilizing fragrance formulas. carrementbelle.com However, their potential was unlocked in the early 20th century, most famously with the creation of Chanel N°5 in 1921, where aldehydes were used prominently for the first time to impart a powerful and distinct character. carrementbelle.com
Beyond perfumery, the academic and industrial importance of aromatic aldehydes has grown immensely. A review article published as early as 1946 in Chemical Reviews on the synthesis of aromatic aldehydes highlights the long-standing research interest in this class of compounds. acs.org Today, aromatic aldehydes are recognized as indispensable precursors in organic synthesis. They are used to prepare a vast range of derivatives, including Schiff bases, coumarins, and other heterocyclic systems, many of which have significant pharmacological activities. nih.govresearchgate.net
Overview of Key Structural Features and Their Academic Research Implications
The chemical behavior and synthetic utility of this compound are directly linked to its key structural features. The molecule consists of a benzene (B151609) ring substituted with three distinct functional groups: an aldehyde (-CHO), a bromine atom (-Br), and a trifluoromethyl group (-CF3).
The aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. ncert.nic.in This reactivity is the basis for its participation in fundamental organic reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for chain elongation and the introduction of diverse functionalities. wikipedia.org
The bromine atom, located at the C-2 position, is a crucial feature for advanced synthetic applications. It serves as an effective leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new bonds, enabling the connection of the benzaldehyde (B42025) core to other complex molecular fragments.
The trifluoromethyl group at the C-5 position profoundly influences the molecule's electronic properties. As a strong electron-withdrawing group, it increases the electrophilicity of the aldehyde's carbonyl carbon and affects the reactivity of the aromatic ring. mdpi.com Furthermore, the -CF3 group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles in drug candidates. mdpi.commdpi.com The combination of these three functional groups in a single molecule makes this compound a highly versatile and valuable tool in academic and industrial research. chemimpex.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 102684-91-3 | nih.govthermofisher.comclearsynth.com |
| IUPAC Name | This compound | nih.govthermofisher.com |
| Molecular Formula | C₈H₄BrF₃O | chemimpex.comnih.govthermofisher.com |
| Molecular Weight | 253.02 g/mol | chemimpex.comnih.govsigmaaldrich.com |
| InChI Key | CSOBJYGHQOLWOD-UHFFFAOYSA-N | nih.govthermofisher.com |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C=O)Br | nih.govthermofisher.com |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear colorless to pale yellow or light orange liquid | chemimpex.comthermofisher.com |
| Purity | ≥96.0% | thermofisher.com |
| Density | 1.71 g/cm³ | chemimpex.com |
| Refractive Index | 1.5090-1.5130 @ 20°C | thermofisher.com |
| Boiling Point | 50°-55° C at 0.05 mm Hg | researchgate.net |
Table 3: Research Finding: Example of Synthesis A documented laboratory method for preparing this compound involves the reduction of the corresponding nitrile. chemicalbook.com | Starting Material | 2-bromo-5-trifluoromethyl-benzonitrile | | Reagent | Diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) | | Reaction Conditions | The reaction is conducted at low temperatures (e.g., -78°C to -50°C) for several hours. | | Workup | The reaction is quenched with water, and the pH is adjusted. The product is extracted with an organic solvent like dichloromethane. | | Purification | The crude product is purified by flash chromatography. | | Yield | A reported yield for this transformation is 76%. | Source: chemicalbook.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-5-trifluoromethyl-benzonitrile |
| Diisobutylaluminium hydride |
| Toluene |
| Dichloromethane |
Structure
3D Structure
Properties
CAS No. |
875664-28-1 |
|---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-5-tert-butylbenzaldehyde |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3 |
InChI Key |
DWEWHEDCZHKXHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Benzaldehyde
Precursor Compounds and Starting Materials
Table 1: Key Precursor Compounds This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
|---|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde (B1294959) | C₈H₅F₃O | 174.12 | Precursor for direct bromination. |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | Precursor for formylation. chemeo.com |
Direct Synthetic Routes
Direct synthetic routes aim to install the final key functional group onto a precursor that contains the other necessary substituents. These methods can be highly efficient but often face challenges regarding regioselectivity.
One logical approach is the electrophilic aromatic bromination of 3-(trifluoromethyl)benzaldehyde. In this strategy, the existing aldehyde and trifluoromethyl groups on the aromatic ring direct the position of the incoming bromine atom. The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. Their positions relative to each other (at C1 and C3) mean they both direct an incoming electrophile to the C5 position. However, both groups are deactivating, making the aromatic ring less reactive towards electrophilic substitution. A related synthesis of 2-bromo-5-fluorobenzaldehyde (B45324) involves the selective ortho-bromination of the corresponding benzaldoxime, which highlights a strategy to control regioselectivity. nih.govresearchgate.net
Introducing a trifluoromethyl group onto a pre-functionalized aromatic ring is another potential pathway. However, direct trifluoromethylation of 2-bromobenzaldehyde (B122850) is synthetically challenging. Modern trifluoromethylation reactions often employ radical mechanisms or organometallic reagents. While methods exist for the trifluoromethylation of aryl halides, achieving the desired regioselectivity and avoiding side reactions on the aldehyde group can be difficult. Consequently, it is more common for the trifluoromethyl group to be present on the starting material.
Formylation involves the introduction of an aldehyde group (-CHO) onto the aromatic ring. Starting with 1-bromo-4-(trifluoromethyl)benzene, a formyl group can be introduced at the position ortho to the bromine atom. chemeo.com Classic formylation reactions like the Gattermann-Koch reaction (using carbon monoxide and HCl) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride) are common methods for this type of transformation. wikipedia.org The directing effects of the bromine and trifluoromethyl groups are crucial. The bromine is an ortho-, para-director, and the trifluoromethyl group is a meta-director. This combination strongly favors the introduction of the formyl group at the C2 position, ortho to the bromine and meta to the trifluoromethyl group. A process for formylating aromatic compounds using a halogenated compound in the presence of a Lewis acid is a relevant patented method. google.com
Multi-step Synthesis Pathways
Multi-step syntheses provide greater flexibility and control over the final product's structure by building the molecule sequentially.
A widely used and effective method for preparing 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) involves the reduction of a nitrile. This pathway starts with a precursor that is first brominated and then undergoes a functional group interconversion from a nitrile (-CN) to an aldehyde (-CHO).
A specific example is the synthesis starting from 2-bromo-5-trifluoromethyl-benzonitrile. prepchem.com The nitrile group is reduced to an aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically performed at low temperatures in an inert solvent like methylene (B1212753) chloride to prevent over-reduction to an alcohol. The reaction is quenched with an acid to hydrolyze the intermediate imine to the final aldehyde product. prepchem.com This method is highly effective because the nitrile group can be readily prepared and is a stable precursor that does not interfere with prior bromination steps. The catalytic reduction of nitriles to aldehydes is a well-established industrial process. google.com
Table 2: Research Data for Nitrile Reduction Route This table is interactive. Click on the headers to sort.
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product |
|---|
Multi-step Synthesis Pathways
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgdiva-portal.org This generates a stabilized aryllithium intermediate that can then react with an electrophile to yield a specifically ortho-substituted product. wikipedia.orgdiva-portal.org
For a molecule like this compound, the synthesis is complex. The aldehyde group itself is reactive toward organolithium reagents and cannot typically serve as a directing group without protection. chem-station.com A common strategy involves the in situ protection of the aldehyde by reacting it with a lithium amide, such as from a chelating diamine, to form a transient, protected group that also acts as a potent DMG. chem-station.comharvard.edu
In a hypothetical DoM synthesis for this compound, one might start with 3-(trifluoromethyl)benzaldehyde. The aldehyde would first be protected. Then, treatment with a strong lithium base would direct lithiation to the 2-position, ortho to the protected aldehyde DMG. The subsequent reaction with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would introduce the bromine atom at the desired position. Hydrolysis of the intermediate during workup would then regenerate the aldehyde functionality.
The hierarchy of directing group ability is a critical factor. In a substrate containing multiple potential directing groups, the strongest DMG will control the position of lithiation. harvard.edu For instance, the pivalamido group is generally a stronger directing group than a methoxy (B1213986) group. datapdf.com The trifluoromethyl group itself is not typically used as a DMG.
Table 1: Common Directing Metalation Groups (DMGs) in DoM Chemistry
| Directing Group | Abbreviation | Relative Directing Ability |
| O-Carbamate | -OCON(Et)₂ | Strong |
| Amide | -CON(R)₂ | Strong |
| Sulfonamide | -SO₂N(R)₂ | Strong |
| Methoxy | -OCH₃ | Moderate |
| Tertiary Amine | -N(R)₂ | Moderate |
This table illustrates a selection of functional groups known to act as DMGs, showcasing their general effectiveness in directing ortho-lithiation.
Catalytic Systems and Reaction Conditions Optimization
The synthesis of complex molecules like this compound often requires careful optimization of catalytic systems and reaction conditions to achieve high yields and selectivity.
Transition Metal Catalysis in Bromination and Trifluoromethylation
Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have become indispensable tools in modern organic synthesis. nih.gov For the introduction of bromo and trifluoromethyl groups onto an aromatic ring, palladium (Pd) and copper (Cu) catalysts are frequently employed. nih.govd-nb.info
Palladium-catalyzed C-H functionalization can be used for direct ortho-bromination or trifluoromethylation. These reactions often utilize a directing group to position the metal catalyst near the target C-H bond. beilstein-journals.org For benzaldehyde (B42025) substrates, transient directing groups (TDGs) have been developed. For example, an amino acid can react with the benzaldehyde to form a transient imine that directs a palladium catalyst to the ortho C-H bond for subsequent functionalization. nih.govacs.org
The trifluoromethylation of aryl compounds can be achieved through various mechanisms, including nucleophilic, electrophilic, and radical pathways. nih.gov Copper-catalyzed trifluoromethylation using reagents like CF₃I merged with visible-light photocatalysis is one advanced method. wikipedia.org Another approach involves the use of high-valent palladium intermediates. A Pd(II) catalyst can undergo oxidative addition with a trifluoromethylating agent to form a Pd(IV) complex, which then reductively eliminates the aryl-CF₃ product. d-nb.info
Table 2: Examples of Catalytic Systems for Aryl Functionalization
| Reaction Type | Catalyst | Reagent Examples | Typical Conditions |
| C-H Bromination | Pd(OAc)₂ | N-Bromosuccinimide (NBS) | With directing group, elevated temperature |
| C-H Trifluoromethylation | Cu(I) or Pd(II) | Togni's reagent, CF₃-TMS, CF₃I | Often requires oxidant, ligand, heat/light |
| Cross-Coupling | PdCl₂(PPh₃)₂ / CuI | Aryl halide + CF₃ source | Sonogashira or Suzuki-type conditions |
This table provides a summary of representative catalytic systems applicable for the introduction of bromine and trifluoromethyl groups onto aromatic rings.
One documented lab-scale synthesis of this compound starts from 2-bromo-5-(trifluoromethyl)benzonitrile. The nitrile is reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H). prepchem.com This precursor itself can be synthesized via multi-step pathways, sometimes involving transition metal-catalyzed steps. prepchem.com
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, several approaches can be considered to improve the environmental footprint.
One key area is the replacement of hazardous solvents. Traditional DoM reactions often use anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether at very low temperatures, which are energy-intensive and involve flammable solvents. chem-station.com Research into using more benign solvents or even solvent-free conditions is an active area.
Catalysis is central to green chemistry. The use of highly efficient and recyclable catalysts, such as palladium on charcoal (Pd/C) for hydrogenations or reductions, is a common practice. prepchem.comgoogle.com Transition-metal-catalyzed C-H activation is also considered a green strategy as it often avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and improving atom economy. nih.gov
Another green consideration is the choice of reagents. For bromination, using N-bromosuccinimide can be preferable to elemental bromine due to handling and safety concerns. For trifluoromethylation, developing more efficient and less expensive CF₃ sources is a continuous goal. d-nb.info
Scalability Considerations for Research and Industrial Applications
Scaling a synthesis from the laboratory bench to an industrial process introduces numerous challenges, including cost, safety, equipment suitability, and robustness. For a compound like this compound, which is a valuable intermediate in the pharmaceutical and agrochemical industries, scalability is crucial. google.comchemimpex.com
Directed ortho-metalation (DoM) reactions, while powerful, present scalability issues. The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents requires specialized equipment and stringent safety protocols, making it less ideal for large-scale production. chem-station.com
More scalable routes often rely on classical multi-step syntheses or robust catalytic methods. Patent literature for the related compound 2-bromo-5-fluorobenzotrifluoride (B1268043) describes routes starting from m-fluorobenzotrifluoride. google.com A typical industrial sequence might involve:
Nitration of a substituted trifluoromethylbenzene.
Reduction of the nitro group to an amine.
A Sandmeyer-type reaction, where the amine is converted to a diazonium salt and then displaced with a bromide, often using a copper(I) bromide catalyst. google.com
This sequence uses common, relatively inexpensive bulk chemicals and avoids the cryogenic conditions of DoM. google.com The reduction step, for instance, can be a catalytic hydrogenation using recyclable catalysts like Raney nickel or Pd/C. google.com The final conversion of a precursor, such as an alcohol or nitrile, to the aldehyde must also be scalable. Oxidation of a corresponding benzyl (B1604629) alcohol with manganese dioxide (MnO₂) or reduction of a benzonitrile (B105546) with DIBAL-H are common lab methods, but their cost and waste profile would be carefully evaluated for industrial production. prepchem.comchemicalbook.com
Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Trifluoromethyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) is a primary site for a variety of chemical transformations, including oxidation, reduction, condensation, and olefination reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-Bromo-5-(trifluoromethyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. Strong oxidizing agents are typically employed for this purpose.
Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or the Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). The reaction with Jones reagent is known to be efficient for the oxidation of primary alcohols and aldehydes to carboxylic acids. researchgate.net While specific literature detailing the oxidation of this compound is not prevalent, the general reactivity of aromatic aldehydes suggests that these standard conditions would be effective.
Table 1: Representative Oxidation of an Aldehyde to a Carboxylic Acid
| Reactant | Reagent | Solvent | Product | Notes |
|---|---|---|---|---|
| Aromatic Aldehyde | Potassium Permanganate (KMnO₄) | Aqueous base | Aromatic Carboxylic Acid | A common and powerful oxidizing agent for this transformation. |
| Aromatic Aldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Aromatic Carboxylic Acid | Effective for a wide range of aldehydes. researchgate.net |
Reduction Reactions to Alcohols and Amines
The aldehyde group is susceptible to reduction to form a primary alcohol or, through reductive amination, a substituted amine.
The reduction of this compound to 2-Bromo-5-(trifluoromethyl)benzyl alcohol can be achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. rsc.orgugm.ac.id Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols.
Reductive amination provides a direct route to amines from aldehydes. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ. A particularly effective reagent for this transformation is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is mild enough not to reduce the starting aldehyde but is capable of reducing the intermediate iminium ion. nih.govbeilstein-journals.orgorganic-chemistry.orgmasterorganicchemistry.com This method is widely used for its broad substrate scope and high yields. beilstein-journals.org
Table 2: Representative Reduction and Reductive Amination Reactions
| Reaction Type | Reactant | Reagents | Product | Typical Yield |
|---|---|---|---|---|
| Reduction | This compound | NaBH₄, Methanol | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | High |
| Reductive Amination | This compound, Primary Amine | NaBH(OAc)₃, Dichloroethane | N-Substituted-2-bromo-5-(trifluoromethyl)benzylamine | Good to Excellent beilstein-journals.org |
Condensation Reactions for Heterocyclic Synthesis (e.g., Schiff Bases, Friedländer Reaction Analogs)
The aldehyde functionality of this compound is a key precursor for the synthesis of various heterocyclic structures through condensation reactions.
Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This condensation reaction typically occurs under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. ekb.egresearchgate.net These Schiff bases can be valuable intermediates for further synthetic transformations or as ligands in coordination chemistry. ekb.egresearchgate.netsci-hub.se
Friedländer Reaction Analogs: The Friedländer annulation is a classical method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. sciepub.com While this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be. For instance, if the bromo substituent were replaced with an amino group, the resulting 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) could react with ketones or other carbonyl compounds to form substituted quinolines. sciepub.com The reaction mechanism generally proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The ylide is typically prepared from a phosphonium (B103445) salt by treatment with a strong base. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base like sodium hydride or potassium tert-butoxide. enamine.net
Table 3: Representative Olefination Reactions
| Reaction | Reactant | Reagent | Base | Solvent | Product | Stereoselectivity |
|---|---|---|---|---|---|---|
| Wittig Reaction | This compound | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 2-Bromo-1-ethenyl-5-(trifluoromethyl)benzene | Typically Z for non-stabilized ylides |
| Horner-Wadsworth-Emmons | This compound | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-[2-bromo-5-(trifluoromethyl)phenyl]acrylate | Predominantly E wikipedia.orgorganic-chemistry.org |
Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of biaryl systems, vinyl arenes, aryl alkynes, and aryl amines from aryl halides.
Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govsctunisie.orgresearchgate.netrsc.org The reaction is particularly useful for the synthesis of styrenic compounds.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govrsc.orgresearchgate.netbeilstein-journals.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. nsf.gov This reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base.
Table 4: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/Water or Dioxane/Water | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Piperidine | THF or DMF | Aryl alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/phosphine ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | Aryl amine |
Reactivity Influenced by the Trifluoromethyl Group
Electron-Withdrawing Effects on Aromatic Ring Activation
The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the potent electron-withdrawing nature of all three substituents.
Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. It deactivates the entire aromatic ring through a strong negative inductive effect (-I). masterorganicchemistry.com Swapping a hydrogen on a benzene ring for a trifluoromethyl group drastically decreases the rate of nitration. masterorganicchemistry.com
Aldehyde Group (-CHO): The carbonyl group withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.org This makes the ring more electron-poor and thus less reactive towards incoming electrophiles. libretexts.org
The cumulative effect of these three groups renders the aromatic ring in this compound highly electron-deficient and substantially less reactive than benzene in electrophilic substitution reactions. lumenlearning.com
Influence on Regioselectivity and Chemoselectivity
The directing effects of the substituents play a crucial role in determining the outcome of chemical reactions.
Regioselectivity: In the rare event of an electrophilic aromatic substitution, the position of attack is guided by the existing groups. The trifluoromethyl and aldehyde groups are meta-directing, while the bromo group is ortho, para-directing. lumenlearning.com The positions on the ring are C1-(CHO), C2-(Br), C3-(H), C4-(H), C5-(CF₃), C6-(H). The directing effects are as follows:
-CHO directs to C3 and C5.
-Br directs to C4 and C6.
-CF₃ directs to C2 and C6. The positions at C4 and C6 are the most likely sites for substitution, being activated by the bromo group and not sterically hindered.
Chemoselectivity: The presence of two different reactive sites—the aldehyde's carbonyl carbon and the carbon-bromine bond—allows for selective transformations. The aldehyde group can readily participate in reactions such as condensations, reductions, or additions, while the C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or intramolecular cyclizations. beilstein-journals.orgresearchgate.net This allows for a stepwise and controlled construction of more complex molecules.
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
Due to the strong deactivating effects of the trifluoromethyl, bromo, and aldehyde groups, this compound is generally a poor substrate for classical electrophilic aromatic substitution reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation. The highly electron-deficient nature of the aromatic π-system makes it a weak nucleophile, requiring harsh reaction conditions that may not be compatible with the aldehyde functionality. libretexts.orglumenlearning.com
Chemo- and Regioselectivity in Complex Molecular Transformations
The true synthetic utility of this compound lies in its role as a versatile building block for constructing complex heterocyclic scaffolds, particularly quinolines and related fused systems. In these multi-step syntheses, the distinct reactivity of the aldehyde and bromo groups is exploited with high chemo- and regioselectivity.
A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. researchgate.netnih.govresearchgate.net In a typical sequence, the aldehyde group of a 2-bromobenzaldehyde (B122850) derivative is first engaged in a reaction to build a side chain, which is then used to form a pyrazole (B372694) ring. The final and key step is an intramolecular N-arylation, where the nitrogen of the newly formed pyrazole ring displaces the bromine atom, often facilitated by a copper or palladium catalyst, to close the quinoline (B57606) ring system. researchgate.net This strategic sequence highlights the chemoselective use of both the aldehyde and the bromo functionalities.
Palladium-catalyzed cross-coupling reactions are another major transformation pathway. researchgate.netmit.edu The carbon-bromine bond can be selectively activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds, leaving the aldehyde and trifluoromethyl groups intact. beilstein-journals.org This has been demonstrated in the synthesis of highly functionalized trifluoromethyl-heterocycles. nih.gov
The following table presents data on the synthesis of SF₅-containing quinolines from related aminobenzophenones, which are derived from nitro-aromatics in a process that demonstrates similar principles of condensation and cyclization. beilstein-journals.org
| Entry | Aminoketone Reactant | Condensation Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-5-(pentafluorosulfanyl)benzophenone | Acetone | 2-Methyl-4-phenyl-6-(pentafluorosulfanyl)quinoline | 85 |
| 2 | 2-Amino-5-(pentafluorosulfanyl)benzophenone | Acetophenone | 2,4-Diphenyl-6-(pentafluorosulfanyl)quinoline | 96 |
| 3 | 2-Amino-4-(pentafluorosulfanyl)benzophenone | Acetone | 2-Methyl-4-phenyl-7-(pentafluorosulfanyl)quinoline | 84 |
| 4 | 2-Amino-4-(pentafluorosulfanyl)benzophenone | Acetophenone | 2,4-Diphenyl-7-(pentafluorosulfanyl)quinoline | 98 |
Strategic Applications in Advanced Organic Synthesis
Intermediates in Pharmaceutical and Drug Discovery Research
In the pharmaceutical sector, 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) is a key intermediate for the synthesis of biologically active compounds. chemimpex.com Its structural features are highly sought after for designing potential drug candidates with specific pharmacological profiles. chemimpex.com
Synthesis of Novel Biologically Active Compounds
The compound is a foundational component in the synthesis of a range of novel molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory agents. Researchers utilize its reactive aldehyde group for condensation and addition reactions, while the bromo substituent is ideal for cross-coupling reactions, enabling the assembly of complex molecular frameworks. chemimpex.com
Kinase inhibitors, a major class of targeted cancer therapies, often feature scaffolds derived from precursors like this compound. acs.orged.ac.uk Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk The development of small molecule inhibitors that can block the activity of specific kinases is a major focus of modern drug discovery. acs.orgnih.gov For instance, the synthesis of certain multi-kinase inhibitors for treating acute myeloid leukemia (AML) involves building upon complex heterocyclic systems that can be constructed using similarly substituted aromatic precursors. nih.gov
Precursors for Drug Candidates with Enhanced Metabolic Stability
Table 1: Application of this compound in Pharmaceutical Research
| Application Area | Role of Compound | Key Structural Features Utilized | Desired Outcome |
|---|---|---|---|
| Kinase Inhibitors | Building block for heterocyclic cores | Aldehyde for cyclization, Bromo for cross-coupling | Targeted therapy for cancers like AML nih.gov |
| Metabolic Stability | Introduction of -CF3 group | Trifluoromethyl group | Enhanced drug half-life and bioavailability chemimpex.com |
| General Synthesis | Versatile intermediate | Aldehyde, Bromo, and Trifluoromethyl groups | Creation of novel, biologically active compounds chemimpex.com |
Building Block for Agrochemical Research and Development
Similar to its role in pharmaceuticals, this compound is a significant building block in the agrochemical industry. chemimpex.com The synthesis of new pesticides, herbicides, and fungicides often relies on fluorinated compounds to enhance potency and stability in the environment. The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their effectiveness. The unique combination of reactive handles on this benzaldehyde (B42025) derivative allows for its incorporation into a wide variety of structures aimed at crop protection. chemimpex.com
Precursor for Advanced Materials
The field of materials science also leverages this compound for the creation of high-performance materials. chemimpex.combldpharm.com The compound's distinct properties are harnessed to synthesize polymers and organic electronic components with specific, tailored functionalities. chemimpex.com
Polymers and Coatings with Tailored Properties
When incorporated into polymer chains or used in the formulation of specialty coatings, this compound can impart desirable properties. chemimpex.com The presence of the trifluoromethyl group can enhance the thermal stability and chemical resistance of the resulting material. chemimpex.com Furthermore, the bromine atom can serve as a site for subsequent polymerization or modification reactions, or it can contribute to the material's flame-retardant properties.
Table 2: Contribution to Polymer and Coating Properties
| Property | Contribution from this compound |
|---|---|
| Thermal Stability | The strong C-F bonds in the -CF3 group increase resistance to heat-induced degradation. chemimpex.com |
| Chemical Resistance | The electron-withdrawing nature of the -CF3 group can protect the polymer backbone from chemical attack. chemimpex.com |
| Flame Retardancy | Brominated compounds are well-known for their ability to act as flame retardants. |
| Further Functionalization | The bromine atom provides a reactive site for grafting other molecules or for cross-linking. |
OLED (Organic Light-Emitting Diode) Intermediates
This compound serves as a precursor for intermediates used in the production of Organic Light-Emitting Diodes (OLEDs). bldpharm.com OLED technology relies on complex organic molecules, often featuring donor-acceptor structures, to efficiently generate light. Carbazole (B46965) derivatives, for example, are widely used as hole-transporting materials in OLED devices due to their excellent photophysical properties and thermal stability. researchgate.net
The synthesis of these complex carbazole-based molecules often involves coupling reactions where a bromo-aromatic compound is a key starting material. researchgate.net this compound can be used to construct substituted carbazole units or other essential components of the final OLED material, with the trifluoromethyl group helping to tune the electronic properties and stability of the molecule. bldpharm.comresearchgate.net
Specialty Chemicals for Electronic Applications
The distinct electronic properties conferred by the trifluoromethyl group make this compound a valuable precursor for specialty chemicals used in electronic materials. chemimpex.com The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the aromatic ring, which in turn affects the optical and electronic characteristics of derivative materials. This makes it a key component in the synthesis of organic materials with tailored properties for electronic devices.
One of the primary applications in this domain is in the formulation of advanced coatings and polymers that require high thermal and chemical resistance. chemimpex.com Materials derived from this compound are explored for their potential use in organic electronics, where stability and performance are critical. For instance, it can serve as a monomer or an intermediate in the synthesis of Covalent Organic Frameworks (COFs) and other polymeric systems intended for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. bldpharm.com The presence of the trifluoromethyl group can enhance the electron affinity and ionization potential of these materials, which are crucial parameters for efficient charge transport and device performance.
| Application Area | Derived Material Type | Key Property Contribution from this compound |
| Advanced Coatings | Fluorinated Polymers | Enhanced thermal and chemical resistance |
| Organic Electronics (OLEDs, OPVs) | Covalent Organic Frameworks (COFs), Conjugated Polymers | Modified electronic properties (electron affinity, ionization potential) for improved charge transport |
| Sensor Technology | Functionalized Polymers | Tailored binding sites and signal transduction properties |
Synthesis of Complex Heterocyclic Systems
This compound is a pivotal starting material for the synthesis of a wide array of complex heterocyclic compounds. rsc.org The aldehyde functionality provides a reactive handle for numerous cyclization strategies, while the bromo and trifluoromethyl substituents offer sites for further functionalization and impart unique physicochemical properties to the resulting heterocycles. These properties, such as increased metabolic stability and bioavailability, are highly sought after in medicinal chemistry. chemimpex.com
The synthesis of various trifluoromethyl-containing heterocycles often involves multi-step reaction sequences where the aldehyde group of this compound is transformed into a part of the heterocyclic ring. For example, it can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then be cyclized to afford nitrogen-containing heterocycles like quinazolines, pyridines, and pyrazoles. The bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build fused ring systems. rsc.org
Illustrative Synthetic Pathways:
| Target Heterocycle | Key Reaction Type | Role of this compound |
| Trifluoromethyl-substituted Quinolines | Friedländer Annulation | Aldehyde component reacting with a substituted aniline |
| Trifluoromethyl-substituted Isoquinolines | Pomeranz–Fritsch reaction | Aldehyde component for the formation of the isoquinoline (B145761) core |
| Fused Pyrimidines | Multi-component reactions | Electrophilic aldehyde for condensation and cyclization |
Derivatization Strategies for Combinatorial Library Synthesis
The structural features of this compound make it an ideal scaffold for combinatorial library synthesis, a technique used to rapidly generate a large number of diverse compounds for high-throughput screening in drug discovery. nih.gov The orthogonal reactivity of the aldehyde and bromo groups allows for sequential and selective modifications, enabling the creation of vast and structurally diverse libraries from a single starting material.
The aldehyde group serves as a versatile anchor for introducing diversity. It can readily undergo reactions such as:
Reductive amination: to generate a wide range of secondary and tertiary amines by reacting with a library of primary or secondary amines.
Wittig and Horner-Wadsworth-Emmons reactions: to produce various substituted alkenes.
Aldol (B89426) and Knoevenagel condensations: to form α,β-unsaturated systems and other complex carbon skeletons.
Simultaneously or sequentially, the bromo substituent can be exploited in various palladium-catalyzed cross-coupling reactions. By employing a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling), a second vector of diversity can be introduced at this position. This dual-functionalization strategy allows for a multiplicative increase in the number of final compounds. broadinstitute.org
| Derivatization Site | Reaction Type | Example Reagent Class for Library | Resulting Functional Group |
| Aldehyde | Reductive Amination | Primary/Secondary Amines | Substituted Amines |
| Aldehyde | Wittig Reaction | Phosphonium (B103445) Ylides | Substituted Alkenes |
| Bromine | Suzuki Coupling | Boronic Acids/Esters | Aryl/Heteroaryl groups |
| Bromine | Buchwald-Hartwig Amination | Amines/Amides | Aryl Amines/Amides |
| Bromine | Sonogashira Coupling | Terminal Alkynes | Substituted Alkynes |
Computational and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Benzaldehyde
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636), DFT calculations, commonly employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict its ground-state geometry. nih.govresearchgate.net
Below is a table of representative geometrical parameters that would be obtained from a DFT optimization.
| Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations | |
|---|---|
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-Br | 1.90 |
| C-CF3 | 1.51 |
| Bond Angles (°) | |
| O=C-C | 124.5 |
| C-C-Br | 121.0 |
| Electronic Properties | |
| Dipole Moment (Debye) | 3.5 D |
Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. conicet.gov.ar The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. malayajournal.orgmalayajournal.org
For this compound, quantum chemical calculations can map the spatial distribution of these orbitals. Typically, the HOMO is distributed over the electron-rich aromatic ring, while the LUMO is localized on the electron-deficient aldehyde and trifluoromethyl groups. This separation facilitates intramolecular charge transfer (ICT), a property essential for applications in nonlinear optics. conicet.gov.ar The analysis of the HOMO-LUMO gap helps predict the molecule's behavior in chemical reactions and its electronic absorption characteristics. nih.gov
| Table 2: Predicted Frontier Orbital Energies | |
|---|---|
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping the energetic landscape of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this involves modeling its reactions, such as nucleophilic additions to the carbonyl carbon or cross-coupling reactions at the C-Br bond. acs.org
By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete reaction profile can be constructed. A transition state represents the highest energy point along a reaction coordinate and is characterized computationally by having a single imaginary vibrational frequency. nih.gov Identifying this state allows for the calculation of the activation energy barrier, which determines the reaction rate. These studies can reveal, for instance, how the steric hindrance from the ortho-bromine atom and the electronic pull of the para-trifluoromethyl group affect the accessibility and electrophilicity of the aldehyde, thereby guiding the choice of reagents and reaction conditions for desired synthetic outcomes. nih.govresearchgate.net
Conformational Analysis and Energetic Profiles
Molecules with rotatable bonds, like the formyl group (-CHO) in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.
For this molecule, the primary conformational freedom is the rotation around the C-C bond connecting the aldehyde to the benzene (B151609) ring. This gives rise to two main planar conformers: one where the carbonyl oxygen is trans to the bromine atom (O-trans) and one where it is cis (O-cis). Computational studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde (B45324), have shown that the O-trans conformer is generally the more stable, lower-energy form due to minimized steric repulsion between the oxygen and bromine atoms. researchgate.netnih.gov A potential energy surface scan can be performed by systematically rotating the dihedral angle and calculating the energy at each step, revealing the energy minima of the conformers and the rotational energy barrier.
| Table 3: Relative Energies of Conformers | |
|---|---|
| Conformer | Relative Energy (kcal/mol) |
| O-trans (anti) | 0.00 (most stable) |
| O-cis (syn) | +4.5 |
| Rotational Barrier | ~5.0 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods allow for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm molecular structure and assignments. After a geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational spectra (Infrared and Raman). conicet.gov.ar
These calculations yield the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the aldehyde, C-Br stretching, and the symmetric and asymmetric stretches of the C-F bonds within the trifluoromethyl group. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and gas-phase conditions, they can be scaled to provide excellent agreement with measured spectra. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C) and UV-Visible electronic transitions can be computed, providing a comprehensive theoretical dataset that aids in the interpretation of experimental spectroscopic results. sphinxsai.com
| Table 4: Predicted vs. Experimental Vibrational Frequencies (cm-1) | ||
|---|---|---|
| Vibrational Mode | Predicted Frequency | Typical Experimental Range |
| C=O Stretch | 1725 | 1700-1720 |
| C-F Asymmetric Stretch | 1330 | 1300-1350 |
| C-F Symmetric Stretch | 1170 | 1150-1190 |
| C-Br Stretch | 650 | 600-680 |
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) character, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. researchgate.net The combination of the electron-rich aromatic ring and the powerful electron-withdrawing aldehyde and trifluoromethyl groups in this compound suggests potential NLO activity.
Computational chemistry can quantify these properties by calculating the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). sphinxsai.com A large β value is indicative of a strong NLO response. DFT calculations can predict these values, allowing for the screening of candidate molecules for NLO applications before undertaking complex synthesis and experimental characterization. researchgate.net Halogenation has been shown to influence the NLO properties of organic molecules. nasa.gov
| Table 5: Calculated Non-Linear Optical Properties | |
|---|---|
| NLO Parameter | Predicted Value (a.u.) |
| Polarizability (α) | ~95 |
| First Hyperpolarizability (β) | ~450 x 10-30 esu |
Solvent Effects and Reaction Pathway Modeling
Most chemical reactions are performed in a solvent, which can significantly influence molecular properties and reaction outcomes. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov
By performing calculations within a PCM framework, it is possible to model how a solvent's polarity affects the geometry, electronic structure (e.g., dipole moment, HOMO-LUMO energies), and spectroscopic properties of this compound. researchgate.net Furthermore, reaction pathway modeling can be repeated in different solvents to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. This can explain changes in reaction rates and selectivity observed experimentally when switching from a non-polar solvent like hexane (B92381) to a polar one like ethanol. rsc.org
Advanced Analytical Techniques in Characterization and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636). By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and electronic environment can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The aldehyde proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has eight carbon atoms, and due to the substitution pattern, eight distinct signals are expected. The aldehydic carbon will be observed at a highly deshielded position, typically around 190 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromo, trifluoromethyl, and aldehyde groups. For comparison, in the related compound 3-(trifluoromethyl)benzaldehyde (B1294959), the aldehydic carbon appears at 190.7 ppm, and the trifluoromethyl carbon resonates at 123.5 ppm (q, J = 273.5 Hz). rsc.org
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. rsc.org The trifluoromethyl group will give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. For instance, the ¹⁹F NMR spectrum of 3-(trifluoromethyl)benzaldehyde shows a singlet at -63.0 ppm. rsc.org This technique is also highly valuable for monitoring reactions involving the trifluoromethyl group, as any changes to the group's environment will result in a shift in its resonance.
Table 1: Predicted and Comparative NMR Data
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Comparative Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | 10.09 (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | 7.70 - 8.16 (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
| ¹³C | Aldehyde (-CHO) | ~190 | 190.7 (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
| ¹³C | Trifluoromethyl (-CF₃) | ~123 (quartet) | 123.5 (q, J = 273.5 Hz) (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
| ¹³C | Aromatic (Ar-C) | 120 - 140 | 126.4 - 136.8 (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 | -63.0 (for 3-(trifluoromethyl)benzaldehyde) rsc.org |
Infrared (FT-IR) Spectroscopy for Functional Group Identification and Kinetic Studies
A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce several bands in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the 1100-1350 cm⁻¹ range. The C-Br stretching vibration will appear at lower wavenumbers, typically below 800 cm⁻¹.
FT-IR spectroscopy can also be employed for kinetic studies of reactions involving this compound. By monitoring the change in the intensity of the characteristic C=O stretching band of the aldehyde, or the appearance of new bands corresponding to the product, the rate of the reaction can be determined.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 |
| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (two weak bands) |
| Aromatic (Ar) | C-H Stretch | > 3000 |
| Aromatic (Ar) | C=C Stretch | 1450 - 1600 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 (strong) |
| Bromo (-Br) | C-Br Stretch | < 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of the benzene ring and the carbonyl group gives rise to characteristic electronic transitions.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. The n → π* transition, which is of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. For benzaldehyde (B42025), the π → π* transition is observed around 248 nm, while the weaker n → π* transition appears near 283 nm. researchgate.net The presence of the bromo and trifluoromethyl substituents on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima due to their influence on the electronic structure of the molecule.
UV-Vis spectroscopy is also a valuable tool for determining the concentration of this compound in a solution, provided a calibration curve is established according to the Beer-Lambert law. This is particularly useful for monitoring reaction kinetics where the compound is consumed or produced.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Aromatic Ring and Carbonyl | > 248 |
| n → π* | Carbonyl | > 283 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (253.02 g/mol ). nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:
Loss of a hydrogen atom: A peak at M-1, corresponding to the loss of the aldehydic hydrogen.
Loss of the formyl radical: A peak at M-29, resulting from the cleavage of the C-CHO bond to lose the CHO radical.
Loss of bromine: A peak corresponding to the loss of the bromine atom.
Loss of carbon monoxide: A peak at M-28, which is a common fragmentation for aromatic aldehydes.
Fragments related to the trifluoromethyl group: The presence of the CF₃ group would also lead to characteristic fragments.
The mass spectrum of the related compound 2-(trifluoromethyl)benzaldehyde (B1295035) shows a molecular ion peak at m/z 174 and significant fragments at m/z 173 (M-H), 145 (M-CHO), and 125. nist.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| 252/254 | [C₈H₄BrF₃O]⁺ (Molecular ion) |
| 251/253 | [C₈H₃BrF₃O]⁺ |
| 223/225 | [C₇H₄BrF₃]⁺ |
| 173 | [C₈H₄F₃O]⁺ |
| 145 | [C₇H₄F₃]⁺ |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-bromo-5-fluorobenzaldehyde (B45324), provides significant insight into the expected molecular conformation and intermolecular interactions. researchgate.net
In the solid state, the molecule is expected to be largely planar. The orientation of the aldehyde group relative to the ortho-bromo substituent is of interest. Computational studies on 2-bromo-5-fluorobenzaldehyde predicted that the conformer with the aldehyde oxygen atom trans to the bromine atom is lower in energy, a finding that was confirmed by its crystal structure. researchgate.net A similar trans orientation would be expected for this compound to minimize steric and electronic repulsion.
The crystal packing is likely to be influenced by intermolecular interactions such as halogen bonding (Br···O or Br···F), dipole-dipole interactions, and π-π stacking of the aromatic rings. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F interactions and offset face-to-face π-stacking were observed. researchgate.net Similar interactions would be anticipated to play a role in the crystal lattice of this compound.
Advanced Chromatographic Methods (e.g., LC-MS, GC-MS) for Purity and Reaction Mixture Analysis
Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are essential for assessing the purity of this compound and for the detailed analysis of reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for separating volatile compounds. For this compound, GC can be used to determine its purity by separating it from any starting materials, byproducts, or residual solvents. thermofisher.com Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the identification of each separated component based on its mass spectrum. For instance, in the analysis of a reaction mixture, GC-MS can identify and quantify the starting material, intermediates, and the final product. The GC-MS of the related compound 3-(trifluoromethyl)benzaldehyde shows a molecular ion at m/z 173 (M⁺-H). rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the analyte is separated based on its polarity. LC-MS is particularly useful for monitoring the progress of reactions in real-time by taking small aliquots of the reaction mixture and analyzing them. The mass spectrometer provides molecular weight information for each peak in the chromatogram, aiding in the identification of all components. Commercial suppliers of this compound often provide documentation confirming its analysis by LC-MS. bldpharm.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives
Influence of the Trifluoromethyl Group on Biological Efficacy and Pharmacokinetic Profiles of Derived Compounds
The trifluoromethyl (CF₃) group is a key functional moiety in drug design, known for significantly altering the properties of a parent molecule. bohrium.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent for enhancing the efficacy and pharmacokinetic profile of drug candidates. mdpi.comresearchgate.net
Biological Efficacy: The introduction of a CF₃ group can profoundly impact a molecule's interaction with biological targets. researchgate.net Its high electronegativity can enhance binding affinity through improved hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net While the substitution of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) does not guarantee an improvement in bioactivity on average, a significant portion of such substitutions, around 9.19%, can lead to an increase in biological activity by at least one order of magnitude. researchgate.netacs.org For instance, placing a CF₃ group on a benzene (B151609) ring has been shown to be effective in gaining binding energy. acs.org Structure-activity relationship (SAR) studies have demonstrated that adding a -CF₃ group to the para-position of a phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog. mdpi.com
Pharmacokinetic Profile: The CF₃ group is instrumental in optimizing the pharmacokinetic properties of drug candidates. mdpi.com Key advantages include:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes. mdpi.com This increased stability can prolong a drug's half-life in the body. researchgate.net Replacing a hydrogen atom with fluorine or adding a trifluoromethyl group are established strategies to reduce metabolism. mdpi.com
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can facilitate its passage through biological membranes. mdpi.com This enhanced permeability is crucial for oral bioavailability and can influence the distribution of the compound in the body, including penetration of the blood-brain barrier. mdpi.com
The table below summarizes the multifaceted influence of the trifluoromethyl group on molecular properties relevant to drug design.
| Property | Influence of Trifluoromethyl (-CF₃) Group | Scientific Rationale |
| Biological Activity | Can significantly increase binding affinity and potency in certain contexts. researchgate.netacs.org | Strong electron-withdrawing nature enhances electrostatic interactions with biological targets. mdpi.comresearchgate.net |
| Metabolic Stability | Increases resistance to metabolic degradation, prolonging half-life. mdpi.comresearchgate.net | The high bond dissociation energy of the C-F bond (485.3 kJ/mol) confers stability. mdpi.com |
| Lipophilicity | Enhances lipophilicity, aiding in membrane transport. mdpi.comresearchgate.net | The fluorine atoms increase the nonpolar character of the molecular surface. |
| Permeability | Improves passage across biological membranes, including the blood-brain barrier. mdpi.com | A direct consequence of increased lipophilicity. |
| Bioavailability | Can lead to higher overall bioavailability of the drug candidate. researchgate.net | A combined effect of improved metabolic stability and membrane permeability. |
Impact of Bromine Atom Position on Reactivity and Molecular Recognition
The position of the bromine atom on the benzaldehyde (B42025) ring is a critical determinant of the molecule's reactivity and its capacity for molecular recognition by biological targets like enzymes or receptors.
Reactivity: The aldehyde group (-CHO) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. brainly.com The bromine atom, being a halogen, also has a deactivating, electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing ortho and para. In 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636), the bromine is ortho to the aldehyde and meta to the strongly electron-withdrawing trifluoromethyl group. This substitution pattern influences the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring. Oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common reaction, and studies have shown that the electronic effects of substituents significantly impact the reaction rates. researchgate.net For instance, the oxidation of para-substituted benzaldehydes is more influenced by delocalized (resonance) effects, while ortho- and meta-substituted compounds show a greater dependence on the localized field (inductive) effect. researchgate.net
Molecular Recognition: In the context of biological activity, the position of the bromine atom can dictate how a derivative of this compound fits into a binding site. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important factor in ligand-enzyme binding. mdpi.com The position of the bromine atom determines its potential to act as a halogen bond donor. Studies on chalcones derived from various bromobenzaldehydes have shown that the position of the bromine atom on the benzaldehyde ring affects their antifungal activities. researchgate.net This highlights that specific spatial arrangements of the halogen are necessary for optimal interaction with the biological target. Molecular mechanics simulations of benzaldehyde binding to aldehyde dehydrogenase have shown that precise orientation within the binding site is crucial for enzymatic activity. nih.gov
The following table illustrates the effect of bromine atom positioning on the antifungal activity of derived chalcones, demonstrating the importance of substituent location for biological function. researchgate.net
| Bromine Position on Benzaldehyde Ring | Relative Antifungal Activity |
| Ortho (2-position) | Moderate |
| Meta (3-position) | High |
| Para (4-position) | Low |
Rational Design Principles for Modifying Molecular Properties and Biological Activity
The rational design of new bioactive molecules based on the this compound scaffold is a key task in drug discovery. nih.gov This process involves making strategic chemical modifications to enhance desired biological activities and optimize physicochemical properties. bohrium.comresearchgate.net
Key design principles include:
Scaffold Modification: The benzaldehyde core can be used to synthesize a variety of heterocyclic structures, such as pyridines or thieno[2,3-d]pyrimidines, which can possess their own intrinsic biological activities. nih.govijper.org For example, 2-(trifluoromethyl)pyridine (B1195222) derivatives have been evaluated as inverse agonists against bacterial targets. nih.gov
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how derivatives will bind. This allows for the design of molecules with improved complementarity to the binding site, enhancing potency and selectivity. acs.org
Pharmacophore-Based Design: By identifying the key structural features (pharmacophore) responsible for biological activity, new molecules can be designed that retain these features while modifying other parts of the structure to improve properties like solubility or metabolic stability. acs.org For example, integrating a hydroxycinnamic motif has been used to design inhibitors targeting specific enzymes. acs.org
The ultimate goal is to leverage the unique properties of the bromo- and trifluoromethyl-substituents to create derivatives with superior therapeutic profiles. nih.gov
Comparative Studies with Analogous Fluorinated and Halogenated Benzaldehydes
Comparing derivatives of this compound with other halogenated analogs provides valuable context for understanding its unique properties.
Fluorine vs. Chlorine: The choice between fluorine and chlorine substitution can lead to significant differences in biological activity and physicochemical properties.
Potency: In a study on soluble epoxide hydrolase inhibitors, chlorine-containing compounds were found to be more potent than their fluorine analogues. nih.gov However, both types of compounds demonstrated high, picomolar efficacy, indicating that both halogens can be used to create highly active molecules. nih.gov
Solubility: The same study found that fluorine-containing diureas had approximately double the aqueous solubility of their chlorine-containing counterparts. nih.gov This is a critical parameter for drug development, as poor solubility can hinder absorption and bioavailability.
Metabolism: Fluorine substitution is a well-established strategy to block metabolic hotspots on a molecule. mdpi.com While chlorine can also serve this purpose, the exceptional strength of the C-F bond often makes fluorinated compounds more metabolically robust. mdpi.com
The table below provides a comparative overview of key properties for fluorine and chlorine-substituted compounds, based on findings from comparative studies. nih.gov
| Property | Fluorine-Substituted Analogs | Chlorine-Substituted Analogs |
| Inhibitory Potency (sEH) | Picomolar activity | Generally more potent (by ~1 order of magnitude) |
| Aqueous Solubility | Higher (e.g., 140–200 μM) | Lower (e.g., 60–80 μM) |
| Melting Point | Generally lower | Generally higher |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of aromatic aldehydes. Future research is focused on developing methodologies for producing 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) that are more environmentally benign. This includes the exploration of solvent-free reaction conditions and the use of water as a reaction medium to replace traditional organic solvents researchgate.net. One promising approach involves the modification of established reactions, such as the Wittig reaction, to proceed under aqueous conditions at room temperature, thereby reducing energy consumption and hazardous waste researchgate.net.
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
Catalysis plays a pivotal role in modern organic synthesis, and future research on this compound will undoubtedly focus on novel catalytic transformations to enhance reaction selectivity and efficiency. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of aromatic compounds. A three-step sequence involving a selective palladium-catalyzed ortho-bromination of a benzaldehyde (B42025) precursor, using an O-methyloxime as a directing group, has been successfully employed for the synthesis of substituted 2-bromobenzaldehydes figshare.comacs.orgnih.govresearchgate.netfigshare.com. Further exploration of this and other transition-metal-catalyzed C–H bond activation strategies could lead to more direct and efficient synthetic routes to this compound and its derivatives beilstein-journals.orgnih.gov.
Moreover, the development of metal-free catalytic systems is a significant area of interest. For instance, a one-pot, metal-free trifluoromethylation of aromatic aldehydes has been reported, offering a milder and more accessible alternative to traditional metal-catalyzed methods nih.govnih.govacs.org. The application of such innovative catalytic approaches will be crucial in achieving highly selective transformations, minimizing side reactions, and expanding the synthetic utility of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. These technologies offer advantages in terms of safety, scalability, and process control. While specific applications to this compound are still emerging, the principles of flow chemistry are well-suited for the synthesis of functionalized aromatic compounds. Continuous processing can enable better control over reaction parameters, leading to improved yields and purity.
Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives of this compound with desired properties. This integration allows for the rapid optimization of reaction conditions and the efficient exploration of a vast chemical space, which is particularly valuable in drug discovery and materials science.
Discovery of Undiscovered Reactivity Patterns and Applications
The unique combination of a bromine atom, an aldehyde group, and a trifluoromethyl substituent on the aromatic ring of this compound suggests a rich and largely unexplored reactivity. Future research will likely focus on uncovering novel reaction pathways and applications for this compound. The trifluoromethyl group is known to influence the electronic properties of the aromatic ring, which can be exploited in various chemical transformations mdpi.com.
Investigations into the reactions of aromatic trifluoromethyl compounds with nucleophilic reagents have revealed interesting reactivity patterns that could be applicable to this compound acs.org. Furthermore, the aldehyde functionality serves as a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions, opening avenues for the synthesis of diverse molecular architectures. The discovery of new reactivity patterns will undoubtedly lead to the development of novel applications for this compound in areas such as medicinal chemistry and materials science.
Computational Design of Next-Generation Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific functions. In the context of this compound, in silico studies can be employed to predict the properties and biological activities of its derivatives. By understanding the structure-activity relationships, researchers can rationally design next-generation compounds with enhanced efficacy and selectivity for various applications.
For instance, computational studies have been used to support the design and synthesis of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, demonstrating the power of integrating experimental and computational approaches mdpi.comresearchgate.netnih.gov. Similar methodologies can be applied to design derivatives of this compound with potential therapeutic applications. Density functional theory (DFT) calculations can provide insights into the electronic behavior and geometrical structures of these derivatives, guiding synthetic efforts towards the most promising candidates mdpi.com.
Potential in Interdisciplinary Research Fields
The unique properties imparted by the trifluoromethyl group make this compound an attractive scaffold for interdisciplinary research, particularly in chemical biology and advanced materials science.
Chemical Biology: The trifluoromethyl group is increasingly used as a probe in chemical biology due to its unique spectroscopic properties and its ability to modulate the biological activity of molecules researchgate.net. Derivatives of this compound could be developed as novel chemical probes to study biological processes. For example, trifluoromethylated compounds have been used in the design of probes for detecting hydrogen sulfide in live cells, with the trifluoromethyl group enhancing the probe's performance nih.govbiorxiv.org. The development of trifluoromethylated aromatic sulfonamides as potential inhibitors of cholesteryl ester transfer protein (CETP) further highlights the potential of such compounds in medicinal chemistry researchgate.net.
Advanced Materials Science: Fluorinated aromatic compounds are crucial components in the development of advanced materials with unique properties such as thermal stability, chemical inertness, and low surface energy nbinno.comresearchgate.net. These properties are highly desirable for applications in electronics, aerospace, and specialty coatings nbinno.comtechnologypublisher.com. This compound can serve as a key building block for the synthesis of novel fluorinated polymers and materials with tailored properties chemimpex.com. The incorporation of fluorine can lead to materials with enhanced stability and moisture resistance, making them suitable for use in demanding environments technologypublisher.com.
Q & A
Basic: What are the key structural features and physicochemical properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde?
Answer:
The compound features a benzaldehyde core substituted with bromine at position 2 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₈H₄BrF₃O , with a molecular weight of 253.02 g/mol . Key properties include:
- Air sensitivity : Requires storage under inert conditions to prevent degradation .
- Reactivity : The aldehyde group enables nucleophilic additions, while bromine facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Spectroscopic identifiers : Characteristic signals in (e.g., aldehyde proton at δ ~10.2 ppm) and (CF₃ resonance at δ ~-60 ppm) .
Basic: What synthetic strategies are used to prepare this compound?
Answer:
Two primary routes are employed:
Direct bromination : A trifluoromethyl-substituted benzaldehyde precursor undergoes bromination using Br₂ with Fe or AlBr₃ as catalysts. Reaction conditions (temperature, solvent) are optimized to minimize over-bromination .
Palladium-catalyzed cross-coupling : For derivatives, this compound serves as a starting material in reactions with alkynes or arylboronic acids under PdCl₂(PPh₃)₂ catalysis (e.g., Sonogashira coupling) .
Critical step : Purification via column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Advanced: How can divergent reactivity be controlled in cross-coupling reactions involving this compound?
Answer:
The trifluoromethyl group induces steric and electronic effects that influence reactivity:
- Catalyst selection : PdCl₂(PPh₃)₂ outperforms other catalysts (e.g., Pd(OAc)₂) in suppressing side reactions like aldehyde oxidation .
- Solvent optimization : Anhydrous acetonitrile or THF minimizes hydrolysis of intermediates .
- Temperature control : Reactions at 60–80°C balance reaction rate and selectivity. Lower temperatures (<50°C) reduce undesired homocoupling .
Case study : In Sonogashira coupling, trimethylamine as a base enhances alkyne activation while stabilizing palladium intermediates .
Advanced: What computational tools predict the biological interactions of derivatives synthesized from this compound?
Answer:
- Docking simulations : AutoDock Vina evaluates binding affinities to targets (e.g., enzymes or receptors). The trifluoromethyl group’s hydrophobicity is modeled to assess membrane permeability .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) predict stability of ligand-target complexes over time, highlighting interactions like hydrogen bonding with the aldehyde group .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to identify reactive sites for further functionalization .
Advanced: How do substitution patterns influence the biological activity of this compound derivatives?
Answer:
A comparative study of analogs reveals:
- Methyl vs. trifluoromethyl : The -CF₃ group enhances metabolic stability by resisting oxidative degradation compared to -CH₃ .
- Positional effects : Bromine at position 2 (vs. 3 or 4) improves binding to aldehyde dehydrogenase isoforms, as shown in enzymatic assays .
Data table :
| Derivative | IC₅₀ (μM) for ALDH1A1 | LogP |
|---|---|---|
| 2-Bromo-5-CF₃-benzaldehyde | 0.45 | 2.8 |
| 3-Bromo-5-CF₃-benzaldehyde | 1.2 | 2.7 |
| 2-Bromo-5-CH₃-benzaldehyde | 3.5 | 1.9 |
Data sourced from enzymatic inhibition studies .
Advanced: What analytical techniques resolve contradictions in reaction yield data for this compound syntheses?
Answer:
Discrepancies in reported yields (e.g., 70–90%) arise from:
- Impurity profiling : LC-MS identifies byproducts (e.g., di-brominated species), guiding optimization of bromine stoichiometry .
- Reaction monitoring : In-situ IR spectroscopy tracks aldehyde formation, ensuring reactions halt at the monobrominated stage .
- Statistical analysis : Design of Experiments (DoE) models correlate variables (e.g., catalyst loading, temperature) to maximize yield .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- First aid : Immediate flushing with water for eye exposure (15 minutes) and soap wash for skin contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
Advanced: How does the trifluoromethyl group modulate electronic effects in this compound?
Answer:
- Electron-withdrawing effect : The -CF₃ group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to bromine .
- NMR evidence : shows deshielding of the carbonyl carbon (δ ~190 ppm) due to -CF₃’s inductive effect .
- DFT calculations : HOMO-LUMO gaps indicate enhanced electrophilicity at the aldehyde group, facilitating nucleophilic attacks .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents via Suzuki-Miyaura couplings .
- Ligand design : Serves as a precursor for Schiff base ligands in coordination chemistry, enhancing catalytic activity in asymmetric reactions .
Advanced: What strategies mitigate aldehyde oxidation during storage or reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
